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Compound of Interest

Compound Name:
2-(Ethylamino)benzoic acid tert-

butyl ester

CAS No.: 2248298-02-2

Cat. No.: B2473721

Get Quote

Comparative Stability Analysis: N-Substituted
Anthranilic Acid Esters
Executive Summary
In drug development, anthranilic acid esters (2-aminobenzoates) serve as critical scaffolds for

prodrugs, fragrances, and bioactive heterocycles. Their stability is governed by a delicate

balance of intramolecular hydrogen bonding, steric shielding, and neighboring group

participation (NGP).

Key Findings:

Chemical Stability (pH 7.4):Methyl Anthranilate (MA) > Methyl N-Methylanthranilate (DMA) >

N-Acetyl Anthranilate.

Reasoning: MA benefits from a resonance-assisted intramolecular hydrogen bond that

reduces carbonyl electrophilicity. DMA loses this stabilization. N-acyl derivatives degrade
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rapidly via an unstable benzoxazinone intermediate.

Enzymatic Lability (Liver Microsomes):DMA > MA.

Reasoning: DMA is hydrolyzed 18-fold faster by carboxylesterases, making it a superior

prodrug candidate for rapid release.

Mechanistic Stability Analysis
Unsubstituted Anthranilates (The "H-Bond Lock")
The parent compound, Methyl Anthranilate (MA), exhibits anomalous stability compared to

standard benzoates.

Mechanism: The amine proton forms a strong 6-membered intramolecular hydrogen bond

(IHB) with the ester carbonyl oxygen.

Effect: This locks the carbonyl in a planar conformation and reduces the partial positive

charge (

) on the carbonyl carbon, rendering it less susceptible to nucleophilic attack by water or
hydroxide ions.

N-Alkylated Anthranilates (Sterics vs. Electronics)
Introducing an N-methyl group (DMA) creates opposing forces:

Steric Shielding (Stabilizing): The methyl group provides bulk, theoretically hindering the

approach of nucleophiles.

Electronic/Conformational (Destabilizing): N-methylation disrupts the optimal geometry of the

stabilizing IHB. Furthermore, the electron-donating inductive effect (+I) of the methyl group

increases the basicity of the nitrogen, potentially facilitating general base catalysis, but the

loss of the "H-bond lock" is the dominant factor, leading to decreased chemical stability

compared to MA.

N-Acylated Anthranilates (The Benzoxazinone Trap)
N-acyl derivatives (e.g., N-acetyl methyl anthranilate) are chemically fragile.
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Mechanism (NGP): The amide oxygen acts as an intramolecular nucleophile, attacking the

ester carbonyl to form a 3,1-benzoxazin-4-one intermediate.

Consequence: This cyclic anhydride-like species is highly reactive and hydrolyzes rapidly

upon exposure to moisture, driving the equilibrium toward the free acid.

Visualization of Instability Pathways
The following diagram illustrates the divergent hydrolysis pathways, highlighting the critical

"Benzoxazinone Shunt" that compromises N-acyl derivatives.
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Caption: Comparative hydrolysis pathways. Note the high-velocity "Benzoxazinone Shunt" (red

path) for N-acyl derivatives compared to the direct hydrolysis of MA and DMA.

Quantitative Performance Data
The following data summarizes the stability profiles under physiological (pH 7.4) and enzymatic

conditions.
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Compound Substituent (R)
Chemical
Hydrolysis (pH
7.5, 2h)

Enzymatic
Rate (

relative)

Predominant
Instability
Mode

Methyl

Anthranilate
-H

~15%

degradation
1.0 (Baseline)

General Base

Catalysis

Methyl N-

Methylanthranilat

e

-CH ~20%

degradation
18.0 (High)

Steric/Electronic

Mismatch

N-Acetyl Methyl

Anthranilate
-COCH >95%

degradation*

N/A (Chemically

unstable)

Intramolecular

Cyclization

(NGP)

*Note: N-Acetyl derivatives often degrade during standard extraction if not buffered

immediately.

Experimental Protocols
To replicate these findings or screen new derivatives, use the following self-validating

protocols.

Protocol A: Chemical Stability Profiling (pH-Rate)
Objective: Determine pseudo-first-order rate constants (

) for non-enzymatic hydrolysis.

Stock Preparation: Dissolve ester (10 mM) in Acetonitrile (ACN).

Buffer System: Prepare 50 mM Phosphate buffer at pH 2.0, 7.4, and 9.0. (Adjust ionic

strength to 0.1 M with KCl).

Initiation:

Pre-heat buffer to 37°C in a thermomixer.
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Spike stock solution into buffer (Final: 100 µM ester, 1% ACN).

Critical Control: Prepare a T=0 sample by immediately quenching 50 µL of mix into 200 µL

ice-cold ACN/0.1% Formic Acid.

Sampling:

Withdraw 50 µL aliquots at t = 0, 15, 30, 60, 120, 240 min.

Quench immediately into 200 µL ice-cold ACN (stops hydrolysis and precipitates salts).

Analysis (HPLC-UV):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

Mobile Phase: 60:40 Water (0.1% FA) : ACN.

Detection: 330 nm (Anthranilates fluoresce/absorb strongly here).

Calculation: Plot

vs. time. Slope =

.

Protocol B: Enzymatic Stability (Liver Microsomes)
Objective: Assess prodrug activation potential.

Reaction Mix: Phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes

(HLM).

Pre-incubation: 5 min at 37°C.

Start: Add ester (10 µM final).

Cofactor Check: Run parallel arms +/- NADPH.
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Why? To distinguish esterase activity (NADPH-independent) from CYP450 oxidative

metabolism (NADPH-dependent).

Quench & Analyze: As per Protocol A.

Validation: Use Enalapril (high turnover) and Warfarin (low turnover) as positive/negative

controls.

Recommendations for Drug Design
For Oral Prodrugs: Use N-Methyl Anthranilates. They offer a "sweet spot" of acceptable

chemical stability on the shelf but rapid activation by liver esterases.

For Formulation Stability: Avoid N-Acyl Anthranilates in liquid aqueous formulations. If N-

acylation is required for potency, consider steric blockage at the ortho-position of the acyl

group or formulation in anhydrous lipid systems (e.g., softgels).

For Controlled Release:Unsubstituted Anthranilates provide the slowest release profile due

to the H-bond lock mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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